Product packaging for Myricetin 3-O-glucoside(Cat. No.:)

Myricetin 3-O-glucoside

Cat. No.: B10855554
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-OWORMUAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricetin 3-O-glucoside is a natural product found in Fallopia convolvulus, Fallopia scandens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B10855554 Myricetin 3-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21?/m1/s1

InChI Key

FOHXFLPXBUAOJM-OWORMUAASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of Myricetin 3 O Glucoside

Myricetin (B1677590) 3-O-glucoside, a type of flavonoid glycoside, is a naturally occurring plant secondary metabolite. It is a derivative of myricetin, a flavonol found in a variety of plant-based foods. The attachment of a glucose molecule to the myricetin backbone at the 3-position forms Myricetin 3-O-glucoside. nih.govresearchgate.net This glycosylation enhances the compound's solubility and stability. nih.gov

This compound is present in a wide array of plants, including various fruits, vegetables, and herbs. For instance, it has been identified in tea (Camellia sinensis), berries such as black currants, blueberries, and raspberries, and herbs like Myrica rubra. nih.govresearchgate.netnih.govoup.commdpi.comscispace.com It has also been reported in Hakmeitau beans (Vigna sinensis) and the ornamental plant montbretia (Crocosmia × crocosmiiflora). oup.commdpi.com The concentration of myricetin and its glycosides in plants can be influenced by genetic and environmental factors, the degree of ripeness, and seasonal variations. nih.gov

The biosynthesis of this compound is an integral part of the broader flavonoid biosynthesis pathway. The process begins with the production of the flavanone (B1672756) naringenin. Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Further hydroxylation steps are catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to form dihydroquercetin and dihydromyricetin, respectively. oup.comnih.gov Dihydromyricetin is then converted to myricetin by flavonol synthase (FLS). oup.com The final step in the formation of this compound is the glycosylation of myricetin at the 3-hydroxyl group. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the myricetin aglycone. nih.govoup.com

Table 1: Natural Sources of this compound and Related Glycosides

Plant Source Compound(s) Identified Reference(s)
Myrica rubra (Chinese bayberry) This compound nih.govoup.com
Camellia sinensis (Tea) This compound nih.govresearchgate.net
Vigna sinensis (Hakmeitau beans) This compound mdpi.com
Ribes nigrum (Black currant) This compound scispace.com
Abelmoschus esculentus (Okra) This compound mdpi.com
Acacia mearnsii (Black wattle) This compound mdpi.com
Crocosmia × crocosmiiflora (Montbretia) Myricetin 3-O-glucosyl rhamnoside oup.com
Vaccinium spp. (Blueberry) Myricetin-3-o-galactoside mdpi.com
Tibouchina paratropica This compound mdpi.com

Gene Expression Profiling and Engineering Strategies

Gene Expression Profiling Associated with Glycoside Production

Transcriptome analysis has been a powerful tool to identify genes involved in the biosynthesis of Myricetin (B1677590) 3-O-glucoside and other related flavonoids in various plant species. By comparing the gene expression profiles in tissues with high and low levels of these compounds, researchers have pinpointed key structural and regulatory genes.

In purple-leaf tea (Camellia sinensis), transcriptome sequencing revealed that the high expression of a novel UDP-glycosyltransferase (UGT) gene, CsUGT72AM1, was correlated with the remarkable accumulation of O-glycosylated flavonols, including Myricetin 3-O-glucoside. nih.gov Enzymatic assays confirmed that CsUGT72AM1 has catalytic activity as a flavonol 3-O-glucosyltransferase with broad substrate specificity. nih.gov Similarly, studies in tea have identified other UGTs, such as CsUGT78A14 and CsUGT78A15, that regioselectively catalyze the glycosylation of myricetin at the 3-OH position. oup.com

In okra (Abelmoschus esculentus), comparative transcriptome analysis between purple and green cultivars showed that the high expression of flavonoid biosynthesis genes, including flavonoid 3',5'-hydroxylase (F3'5'H), was responsible for the accumulation of myricetin-based flavonol glycosides in the purple varieties. mdpi.com The low mRNA levels of F3'5'H in green cultivars correlated with the absence of these compounds. mdpi.com

Integrated metabolome and transcriptome analyses in blueberry (Vaccinium spp.) leaves under salt stress also highlighted the role of F3'5'H and flavonol synthase (FLS) genes in the biosynthesis of flavonol glycosides. mdpi.com The levels of myricetin-3-o-galactoside were found to be correlated with the expression of these genes, indicating their crucial role in the production of myricetin derivatives. mdpi.com Furthermore, transcription factors, such as those from the MYB family, have been shown to regulate the expression of these structural genes. For example, in tea plants, several MYB transcription factors are known to be involved in the regulation of flavonol biosynthesis. nih.gov

Table 2: Key Genes in this compound Biosynthesis Identified Through Gene Expression Profiling

Gene Plant Species Function Reference(s)
CsUGT72AM1 Camellia sinensis (Tea) Flavonol 3-O-glucosyltransferase nih.gov
CsUGT78A14 / CsUGT78A15 Camellia sinensis (Tea) Flavonol 3-O-glycosyltransferase oup.com
F3'5'H Abelmoschus esculentus (Okra) Flavonoid 3',5'-hydroxylase mdpi.com
FLS / F3'5'H Vaccinium spp. (Blueberry) Flavonol synthase / Flavonoid 3',5'-hydroxylase mdpi.com
GmUGTs (e.g., UGT72X4, UGT72Z3, UGT88E19) Glycine max (Soybean) UDP-glucosyltransferases with activity towards myricetin oup.com

Engineering Strategies for Modulating this compound Levels

Metabolic engineering offers promising strategies for enhancing the production of valuable compounds like this compound, either in their native plant producers or in microbial hosts.

In plant systems, a key strategy is the overexpression of limiting enzymes in the flavonoid biosynthesis pathway. For instance, in Nicotiana benthamiana, which does not naturally produce myricetin, transient co-expression of montbretia (Crocosmia × crocosmiiflora) myricetin biosynthetic pathway genes, including F3'5'H and FLS, led to the production of myricetin. oup.com Subsequent co-expression with specific UGTs from montbretia, CcUGT1 and CcUGT2, resulted in the production of myricetin 3-O-glucosyl rhamnoside at levels of 2 mg per gram of fresh weight. oup.com This demonstrates the feasibility of engineering the pathway in a heterologous plant host.

Microbial fermentation is another attractive approach for the production of this compound. Engineered Escherichia coli has been successfully used as a whole-cell biocatalyst. In one study, an artificial pathway for myricetin 3-O-galactoside biosynthesis was constructed in E. coli. This involved introducing genes for UDP-D-galactose (UDP-Gal) biosynthesis (OcSUS1 and OcUGE1) and a flavonol 3-O-galactosyltransferase (DkFGT). The engineered strain was able to produce 29.7 mg/L of myricetin 3-O-galactoside from exogenously supplied myricetin. nih.gov Other research in E. coli has focused on the production of myricetin-3-O-α-L-rhamnoside by reconstructing the thymidine (B127349) diphosphate-α-L-rhamnose sugar gene cassette and expressing an Arabidopsis-derived glycosyltransferase. researchgate.net These studies highlight the potential of using engineered microorganisms for the scalable and controlled production of specific myricetin glycosides. researchgate.netmdpi.comfrontiersin.org

Table 3: Engineering Strategies for Myricetin Glycoside Production

Host Organism Engineering Strategy Target Compound(s) Key Genes Introduced Reference(s)
Nicotiana benthamiana Transient co-expression of biosynthetic genes Myricetin 3-O-glucosyl rhamnoside Montbretia F3'5'H, FLS, CcUGT1, CcUGT2 oup.com
Escherichia coli Whole-cell biocatalysis Myricetin 3-O-galactoside OcSUS1, OcUGE1, DkFGT nih.gov
Escherichia coli Whole-cell biocatalysis Myricetin-3-O-α-L-rhamnoside TDP-α-L-rhamnose synthesis genes, Arabidopsis glycosyltransferase researchgate.net
Recombinant Microorganisms Heterologous expression of flavonoid pathway genes This compound FHT, F3'5'H, DFR, ANS, 3-GT google.com

Extraction, Isolation, and Purification Methodologies for Myricetin 3 O Glucoside

Advanced Chromatographic Techniques

Chromatography is the cornerstone of purifying Myricetin (B1677590) 3-O-glucoside from crude plant extracts. A multi-step chromatographic approach is often necessary, combining different techniques to separate the target compound from other structurally similar flavonoids and interfering substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the identification and quantification of Myricetin 3-O-glucoside in various extracts. nih.gov Its high resolution and sensitivity allow for the precise determination of the compound's presence and purity throughout the extraction and purification process. mdpi.com Reverse-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. mdpi.com

In a typical application, an extract is analyzed using a C18 column. nih.govscielo.br The mobile phase often consists of a gradient system of acidified water (e.g., with 0.05%–1% formic acid) and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). nih.govscielo.brrsc.org The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. rsc.org Detection is commonly performed using a photodiode array (PDA) or UV-vis detector, with quantification at a wavelength where the flavonoid shows maximum absorbance, such as 320 nm or 357 nm. nih.govnih.gov

For instance, the analysis of Nelumbo nucifera (lotus) stamen extract utilized an HPLC-PDA system to quantify this compound. nih.gov Similarly, it has been identified in extracts from Davilla elliptica and feijoa fruit using comparable HPLC methods. researchgate.netmdpi.com

Table 1: Examples of Analytical HPLC Conditions for this compound

Parameter Study 1: Acacia mearnsii rsc.org Study 2: Nelumbo nucifera nih.gov Study 3: Inga edulis scielo.br
Column Not specified Core-shell column Gemini C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water Methanol + 0.05% Formic Acid Ultrapure Water + 1% Formic Acid
Mobile Phase B Acetonitrile HPLC-grade Water + 0.05% Formic Acid Acetonitrile + 1% Formic Acid
Gradient 15–30% B (0–15 min), 30–70% B (15–25 min) Linear gradient from 5:95 to 100:0 (A:B) 25–35% B (0–5 min)
Flow Rate Not specified 1.30 mL/min 1.0 mL/min
Detection 255 nm 320 nm Not specified

| Temperature | 30 °C | Not specified | 30 °C |

Preparative Reverse-Phase Chromatography for High-Purity Isolation

For obtaining this compound in a highly pure form for structural elucidation or biological activity studies, preparative reverse-phase HPLC (Prep-RP-HPLC) is the final and most crucial step. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. mdpi.com

In a study on Acacia mearnsii leaves, a fraction enriched with this compound was subjected to Prep-RP-HPLC. nih.gov This final purification step successfully yielded the compound with a purity exceeding 95%. nih.gov The process involved using a mixture of acetonitrile and deionized water as the mobile phase, with detection at 255 nm and 357 nm. nih.gov The combination of preliminary chromatographic steps followed by preparative HPLC is a highly effective strategy for isolating pure flavonoids from complex mixtures. mdpi.commdpi.com

Table 2: Preparative HPLC Conditions for this compound Isolation from Acacia mearnsii nih.gov

Parameter Details
System Preparative Reverse-Phase HPLC
Column Dimensions 172.7 mm × 21.3 mm
Mobile Phase Acetonitrile and Deionized Water
Flow Rate 5 mL/min
Detection Wavelengths 255 nm and 357 nm
Resulting Purity >95%

| Yield | 1.8 mg per gram of crude extract |

Column Chromatography (e.g., Sephadex, Macroporous Adsorbent Resins)

Before the final purification by preparative HPLC, open column chromatography is widely used for the initial fractionation and enrichment of the target compound from the crude extract.

Sephadex Column Chromatography

Sephadex LH-20, a cross-linked dextran (B179266) gel, is frequently employed for the size-exclusion and partition chromatography of flavonoids. frontiersin.orgunimi.it It effectively separates compounds based on their molecular size and polarity. In the purification scheme for Acacia mearnsii flavonoids, fractions obtained from macroporous resin chromatography were further separated on a Sephadex LH-20 column. nih.gov The column was eluted with a step gradient of solvents with increasing polarity, such as deionized water, followed by increasing concentrations of methanol, and finally acetone. nih.gov This step helps to group compounds of similar characteristics, simplifying the subsequent HPLC purification. frontiersin.org This method is one of the most common for the isolation of various flavonoid derivatives. frontiersin.org

Macroporous Adsorbent Resins

Macroporous adsorbent resins (MARs) are synthetic polymers with large surface areas and porous structures, making them ideal for adsorbing and enriching flavonoids from large volumes of aqueous extracts. mdpi.comresearchgate.net Resins like AB-8 and HPD-100 have demonstrated excellent performance in flavonoid purification. mdpi.comtandfonline.com The process involves passing the crude extract through the resin column, where flavonoids are adsorbed. After washing away impurities like sugars and salts with water, the adsorbed flavonoids are desorbed using an organic solvent, typically an ethanol-water mixture (e.g., 60% ethanol). mdpi.comtandfonline.com

In the isolation of compounds from Acacia mearnsii, AB-8 macroporous resin was used to fractionate the extract after initial solvent partitioning. nih.gov Studies on other plants have optimized conditions for flavonoid enrichment, showing that factors like resin type, pH, flow rate, and ethanol (B145695) concentration for desorption are critical for achieving high recovery and purity. tandfonline.comncsu.edu This technique serves as an effective intermediate purification and concentration step, significantly increasing the purity of total flavonoids before further chromatographic separation. tandfonline.com

Solvent-Based Extraction Approaches

The initial step in isolating this compound is its extraction from the raw plant material. The choice and optimization of solvents and subsequent partitioning are critical for maximizing yield and selectivity.

Optimization of Solvent Systems for Selective Extraction

The selection of an appropriate solvent system is fundamental for efficiently extracting flavonoids from plant tissues. mdpi.com Solvents such as methanol, ethanol, and acetone, often mixed with water, are commonly used. nih.govmdpi.com Methanol is often considered highly suitable due to its ability to provide good solubility and high extraction yields for flavonoids. nih.gov

Optimizing extraction parameters is crucial for maximizing the recovery of this compound. A study on feijoa fruit extracts systematically optimized conditions by varying ethanol concentration, temperature, extraction time, and the material-to-solvent ratio. mdpi.com The results indicated that ethanol concentration was the most significant factor affecting extraction efficiency. mdpi.com For feijoa flesh, 70% ethanol was found to be optimal, while 50% ethanol was best for the peel, demonstrating that ideal conditions can vary even between different parts of the same plant. mdpi.com Other research has shown that for some flavonols, a water-ethanol mixture provides better solubility than water-methanol. scielo.br

Table 3: Optimized Extraction Conditions for Phenolics (including this compound) from Feijoa mdpi.com

Plant Part Optimal Ethanol Conc. Optimal Temperature Optimal Time Material to Solvent Ratio
Flesh 70% 50 °C 30 min 1:30
Peel 50% 50 °C 60 min 1:30

| Whole Fruit | 70% | 50 °C | 30 min | 1:30 |

Partitioning Techniques for Crude Extract Enrichment

Following the initial extraction, liquid-liquid partitioning is a standard method to fractionate the crude extract and enrich the fraction containing the target compound. rsc.org This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Typically, a crude aqueous or hydroalcoholic extract is sequentially partitioned against a series of organic solvents of increasing polarity. rsc.orginformaticsjournals.co.in A common sequence includes petroleum ether (or hexane) to remove non-polar compounds like lipids and chlorophylls, followed by dichloromethane, ethyl acetate, and finally n-butanol. rsc.orgnih.gov this compound, being a polar glycoside, is generally expected to concentrate in the more polar fractions, such as the ethyl acetate, n-butanol, or the remaining aqueous layer. nih.govinformaticsjournals.co.in In the purification from Acacia mearnsii, a crude methanolic extract was dissolved in water and partitioned sequentially against petroleum ether, dichloromethane, and ethyl acetate. rsc.org The resulting fractions were then carried forward for further chromatographic purification. rsc.org This enrichment step is vital as it reduces the complexity of the mixture, thereby improving the efficiency and resolution of subsequent chromatographic separations. conicet.gov.ar

Emerging Separation Technologies

The quest for more efficient, selective, and environmentally benign methods for the extraction and purification of specific phytochemicals has led to the development of several innovative technologies. For the isolation of this compound, two emerging techniques, Molecularly Imprinted Polymers (MIPs) and Ultrasound-Assisted Extraction (UAE), are gaining significant attention in research contexts for their potential to overcome the limitations of traditional methods.

Application of Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. mdpi.com This technology offers high selectivity and specificity, making MIPs valuable tools for the separation of target compounds from complex matrices like plant extracts. mdpi.comnih.gov The process involves polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, ideally this compound or a structurally similar compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. researchgate.net

MIPs are frequently used as selective adsorbents in Solid-Phase Extraction (SPE), a technique known as MISPE. mdpi.commdpi.com The process is straightforward, requires less time, and is economical in solvent use. mdpi.com The high specificity of MIPs can significantly enhance the selectivity of SPE, which often suffers from a lack of selectivity with conventional adsorbents. mdpi.com

While research specifically detailing the use of MIPs for this compound is limited, extensive studies on MIPs for its aglycone, myricetin, and other flavonoids provide a strong basis for its application. For instance, MIPs have been successfully prepared for myricetin using precipitation polymerization, demonstrating effective separation of the target from herbal medicine samples. mdpi.comresearchgate.net In one study, novel MIPs based on dual functional monomers were synthesized using myricetin as the template, 4-vinylpyridine (B31050) (4-VP) and glycidyl (B131873) methacrylate (B99206) (GMA) as monomers, and ethylene (B1197577) glycol dimethyl acrylate (B77674) (EGDMA) as the cross-linker. nih.gov These polymers exhibited high adsorption ability and selectivity for myricetin and were successfully used to extract it from safflower and the flowers of Abelmoschus manihot, with recovery rates ranging from 79.82% to 84.32%. nih.govnih.gov

The separation of flavonoid glycosides presents a unique challenge due to the sugar moiety. However, studies have shown that interactions like hydrophilic and ligand-exchange interactions can occur between the sugar portion of a flavonoid glycoside and a stationary phase, leading to stronger retention compared to their aglycones. nih.gov This principle can be exploited in the design of MIPs for this compound. By using the glycoside itself as the template, it is possible to create cavities that specifically recognize the entire molecule, including the glucose unit.

Surface imprinting is another advanced technique that addresses common issues like template leakage found in bulk polymerization methods. mdpi.com This method has been successfully applied to a wide range of flavonoids, including flavonols like myricetin. mdpi.com Magnetic MIPs (MMIPs) are a further innovation, combining the selectivity of MIPs with the convenience of magnetic separation, which simplifies the extraction process by eliminating the need for centrifugation or filtration. mdpi.comnih.gov

Table 1: Research Findings on Molecularly Imprinted Polymers for Myricetin and Related Flavonoids

Target MoleculePolymerization/Extraction MethodKey FindingsReference
MyricetinPrecipitation PolymerizationSuccessfully prepared MIPs for the separation of myricetin from herbal medicines. researchgate.net
MyricetinDual Functional Monomer-based MIPs for SPEHigh adsorption and selectivity. Recoveries from safflower were 79.82% to 83.91%. nih.gov
Quercetin (B1663063) (structurally similar flavonol)Surface Imprinting (Fe₃O₄@MIPs)The maximum adsorption capacity of the MIPs was 10.5 mg/g. mdpi.com
Catechin (B1668976) (flavonoid)Precipitation PolymerizationThe binding capacity of the MIPs for catechin was 440 mg/g, significantly higher than for quercetin (84 mg/g), demonstrating selectivity. ije.ir

Ultrasound-Assisted Extraction in Research Contexts

Ultrasound-Assisted Extraction (UAE) is an efficient and green extraction technique that utilizes the energy of ultrasonic waves, typically in the range of 20 kHz to 100 MHz. frontiersin.org The process works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local heating, high pressures, and strong shear forces, which disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix, thereby accelerating mass transfer and increasing extraction yield. frontiersin.org UAE offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency. frontiersin.orgnih.gov

The effectiveness of UAE for extracting flavonoids, including myricetin and its glycosides, is influenced by several key parameters that must be optimized for each specific application. frontiersin.org These variables include ultrasonic power, extraction time, temperature, solvent type and concentration, and the liquid-to-solid ratio. nih.govfrontiersin.org

Ultrasonic Power: Increasing the power generally enhances extraction efficiency up to a certain point, after which excessive power can lead to the degradation of thermolabile compounds like flavonoids. nih.govmdpi.com For example, in the extraction of flavonoids from Lactuca indica, the total flavonoid content reached a maximum at 400 W. nih.govfrontiersin.org

Solvent and Concentration: The choice of solvent is critical. Due to the polarity of flavonoids, organic solvents like ethanol and methanol are often used. frontiersin.org The concentration of the solvent, typically in an aqueous solution, significantly affects yield. For instance, an ethanol concentration of 58.86% was found to be optimal for flavonoids from Lactuca indica nih.govfrontiersin.org, while 56.74% was best for Pteris cretica L. nih.gov

Extraction Time and Temperature: UAE significantly shortens the required extraction time compared to conventional methods; optimal times often range from 2 to 50 minutes. mdpi.commdpi.com Temperature also plays a crucial role, as higher temperatures can improve solvent penetration and solubility. However, temperatures exceeding a certain threshold (e.g., 60-70°C) can cause flavonoids to degrade. nih.gov

Liquid-to-Solid Ratio: This ratio determines the concentration gradient for mass transfer. A higher ratio generally improves extraction until the solvent becomes saturated. nih.govfrontiersin.org

Research has demonstrated the effectiveness of UAE for extracting flavonoids from various plant sources. In a study on Lactuca indica, UAE proved superior to solvent extraction and microwave-assisted extraction (MAE) in terms of flavonoid yield. nih.gov Similarly, UAE was effective in extracting myricetin from blackberry pomace and myrtle. nih.govmdpi.com

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Flavonoids from Various Plant Sources

Plant SourceTarget CompoundsOptimal ConditionsResulting Yield/ContentReference
Lactuca indica L. cv. MengzaoTotal FlavonoidsEthanol: 58.86%; Liquid-Solid Ratio: 24.76 mL/g; Power: 411.43 W; Time: 30 min48.01 mg/g nih.govfrontiersin.org
Pteris cretica L.Total FlavonoidsEthanol: 56.74%; Liquid-Solid Ratio: 33.69 mL/g; Temperature: 74.27°C; Time: 45.94 min4.71% nih.gov
Potentilla fruticosa L.Total FlavonoidsLiquid-Solid Ratio: 40:1 mL/g; Power: 317.6 W; Time: 46.9 min (using a natural deep eutectic solvent)Not specified mdpi.com
Emilia prenanthoidea DC.Total FlavonoidsEthanol: 45%; Liquid-Solid Ratio: 46.25 mL/g; Time: 25 min; Power: 300 W41.182 mg/g sciopen.com
Myrtle Berries (Myrtus communis L.)Total Phenolic CompoundsMethanol: 92.8%; Temperature: 60°C; Time: 5 minNot specified mdpi.com

Analytical Characterization and Structural Elucidation of Myricetin 3 O Glucoside

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Myricetin (B1677590) 3-O-glucoside. These techniques provide information on its molecular weight, elemental composition, fragmentation patterns, and the spatial arrangement of its atoms.

Mass Spectrometry (MS, LC-MS, LC-MS/MS, ESI-MS-MS, UPLC-ESI-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and deduce the structure of Myricetin 3-O-glucoside by analyzing its fragmentation patterns. The molecular formula for this compound is C₂₁H₂₀O₁₃, with a molecular weight of approximately 480.38 g/mol . medchemexpress.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are commonly employed for the analysis of this compound in complex mixtures like plant extracts. nih.govresearchgate.netrsc.org In LC-MS analysis, a precursor ion is selected and fragmented to produce product ions, which provides structural information. For this compound, analysis in negative ionization mode often shows a deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of 479. nih.govmdpi.com

The fragmentation of this precursor ion is characteristic. A primary fragmentation event is the loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 317, which corresponds to the myricetin aglycone. mdpi.comnih.gov This specific loss is a key indicator for the presence of a hexoside (like glucose) attached to the myricetin core. Further fragmentation of the myricetin aglycone can also be observed. nih.gov

Ultra-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) offers enhanced separation efficiency and sensitivity. nih.gov This technique has been successfully used to identify and characterize this compound in various plant extracts, providing detailed fragmentation data that confirms the structure. nih.govresearchgate.net For instance, UPLC-Q-Tof Premier, Waters has been used as an instrument for LC-MS analysis. nih.gov

Table 1: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ion (m/z)Fragment IdentityReference
Negative ESI479317Myricetin aglycone mdpi.comnih.gov
Negative ESI479.08257316.0225Myricetin aglycone fragment nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR (Proton NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons of the myricetin backbone and the protons of the glucose unit. researchgate.net The signals for the A-ring protons (H-6 and H-8) typically appear as meta-coupled doublets, while the B-ring protons (H-2' and H-6') appear as a singlet due to their symmetry. researchgate.net The anomeric proton of the β-glucose moiety gives a characteristic doublet in the downfield region, with a coupling constant (J-value) of around 7-8 Hz, confirming the β-configuration of the glycosidic linkage. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound displays signals for all 21 carbon atoms. The chemical shifts of the carbons in the myricetin aglycone are compared to those of myricetin itself to confirm the site of glycosylation. The attachment of the glucose unit at the C-3 position causes a downfield shift of the C-3 signal and an upfield shift of the adjacent C-2 and C-4 signals. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

Position¹³C NMR (DMSO-d₆)¹H NMR (DMSO-d₆)Reference
Aglycone rsc.org
2157.49 nih.gov
3133.32 nih.gov
4177.44 nih.gov
5161.25 nih.gov
698.706.25 (d, J=2.0 Hz) researchgate.netnih.gov
7164.19 nih.gov
893.546.52 (d, J=2.0 Hz) researchgate.netnih.gov
9156.39 nih.gov
10103.97 nih.gov
1'119.38 nih.gov
2', 6'108.84 nih.gov
3', 5'145.78 nih.gov
4'136.55 nih.gov
Glucoside rsc.org
1''98.335.25 (d, J=7.5 Hz) researchgate.netnih.gov
2''71.683.2-3.44 (m) researchgate.netnih.gov
3''68.553.2-3.44 (m) researchgate.netnih.gov
4''71.753.2-3.44 (m) researchgate.netnih.gov
5''70.653.2-3.44 (m) researchgate.netnih.gov
6''a17.563.71 researchgate.netnih.gov
6''b

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the known ¹H assignments. mdpi.commdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. rsc.orgmdpi.commdpi.com A key HMBC correlation for this compound is the one between the anomeric proton (H-1'') of the glucose unit and the C-3 carbon of the myricetin aglycone, definitively confirming the 3-O-glycosylation site. rsc.orgmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. It can be used to further confirm the stereochemistry of the glycosidic linkage. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

UV-Vis spectrophotometry is used to characterize the chromophoric system of this compound. Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. The spectrum of this compound typically shows two major absorption bands. medchemexpress.comrsc.org

Band I: This band, appearing at a longer wavelength (around 352-353 nm), is associated with the B-ring cinnamoyl system. medchemexpress.comrsc.org

Band II: This band, at a shorter wavelength (around 266-268 nm), corresponds to the A-ring benzoyl system. medchemexpress.comrsc.org

The position of these absorption maxima can be influenced by the solvent and the presence of substituents. The UV spectrum provides corroborating evidence for the flavonoid structure of the compound. nih.govscielo.br

Table 3: UV-Vis Absorption Maxima for this compound

SolventBand I (λₘₐₓ, nm)Band II (λₘₐₓ, nm)Reference
Methanol (B129727)352266 rsc.org
Not specified353268 medchemexpress.com

Chromatographic Quantification Methods

Accurate quantification of this compound in various samples, such as plant extracts and commercial products, is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netimpactfactor.orgnih.gov

An HPLC method coupled with a photodiode array (PDA) or UV detector is commonly employed. nih.gov The separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile (B52724). nih.govencyclopedia.pub Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard at a specific wavelength, often around 320 nm or 350 nm. nih.govscielo.br

For more complex matrices or lower concentrations, LC-MS/MS methods can be used for quantification, offering higher selectivity and sensitivity. nih.gov High-performance thin-layer chromatography (HPTLC) has also been developed as a simpler and faster method for the quantification of myricetin and its glycosides in plant extracts. biomedpharmajournal.org

Table 4: Summary of Chromatographic Quantification Methods for this compound

TechniqueColumnMobile Phase ExampleDetectionReference
HPLC-PDAC18Acetonitrile/Water with Formic AcidPDA (320 nm) nih.gov
HPLC-DADC18Methanol/Water with Formic AcidDAD (350 nm) scielo.br
LC-MS/MSC18Acetonitrile/Water with Formic AcidMS/MS nih.gov
HPTLCSilica gelToluene/Ethyl acetate/Formic acidDensitometry (366 nm) biomedpharmajournal.org

Development of Quantitative HPLC-UV and HPLC-MS Methods

The development of quantitative methods for this compound involves optimizing several key chromatographic and detection parameters to achieve adequate separation and sensitive detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV methods are widely employed for the quantification of flavonoids, including this compound. The development of these methods typically involves a reversed-phase C18 column. researchgate.netscirp.org The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile. nih.govscielo.br This gradient elution allows for the effective separation of analytes with varying polarities within a reasonable run time. unp.edu.ar

For instance, one method utilized a mobile phase of methanol and water, both acidified with 0.05% formic acid, with a linear gradient and a flow rate of 1.30 mL/min. nih.gov Detection is typically performed at the maximum absorbance wavelength of the flavonoid, which for this compound and similar flavonols is often around 320 nm to 360 nm. scirp.orgnih.govunp.edu.ar The selection of the appropriate wavelength is crucial for achieving optimal sensitivity and selectivity. scirp.org

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS):

HPLC coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it an invaluable tool for the structural elucidation and quantification of compounds in complex mixtures. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source for flavonoid analysis, often operated in negative ion mode, which readily deprotonates the phenolic hydroxyl groups. nih.govrsc.org

In the negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 479. rsc.org Further fragmentation (MS²) of this precursor ion results in a characteristic product ion at m/z 317, corresponding to the myricetin aglycone after the loss of the glucose unit (-162 Da). nih.govrsc.org This specific fragmentation pattern provides a high degree of confidence in the identification of this compound. More advanced techniques like Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.govbjmu.edu.cn

The development of an LC-MS method involves optimizing both the chromatographic conditions (as with HPLC-UV) and the mass spectrometer parameters. scielo.br This includes tuning the ion source parameters (e.g., spray voltage, temperature) and collision energy to achieve the most stable and abundant signal for the analyte of interest. rsc.org

The following table summarizes typical parameters used in the development of HPLC methods for this compound analysis.

ParameterHPLC-UVHPLC-MS/MS
Stationary Phase Reversed-phase C18Reversed-phase C18
Mobile Phase A Water with 0.05% formic acid nih.gov0.5% acetic acid in water scielo.br
Mobile Phase B Methanol nih.gov0.5% acetic acid in acetonitrile scielo.br
Elution Mode GradientGradient
Detection Photodiode Array (PDA) at ~320-360 nm nih.govunp.edu.arESI in Negative Ion Mode nih.govrsc.org
Ionization Mode N/AElectrospray Ionization (ESI)
Precursor Ion [M-H]⁻ N/Am/z 479 rsc.org
Product Ion N/Am/z 317 rsc.org

Validation of Analytical Procedures in Complex Matrices

Once an analytical method is developed, it must be validated to ensure its reliability, accuracy, and precision for the intended application, especially when analyzing complex matrices such as plant extracts or biological fluids. researchgate.netoup.com Method validation is performed according to established guidelines and typically assesses several key parameters.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrumental response. Calibration curves are constructed by analyzing a series of standard solutions of known concentrations. nih.gov For this compound and other flavonoids, excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.999. nih.govblueberriesconsulting.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. blueberriesconsulting.com These values are crucial for determining the sensitivity of the method. For LC-MS/MS methods, LOQ values for flavonoids can be in the low ng/mL range. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Intra-day precision (repeatability): Assesses the precision over a short period (e.g., within a single day). nih.gov

Inter-day precision (reproducibility): Assesses the precision over a longer period (e.g., on different days). nih.gov Precision is expressed as the percentage of relative standard deviation (%RSD), with values typically required to be below 5% for quantitative analysis. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the actual or true value. It is often determined through recovery studies, where a known amount of the standard compound is added (spiked) into a blank matrix. nih.gov The percentage of the spiked amount that is recovered by the analytical method is then calculated. Recovery values for flavonoids in plant matrices are generally expected to be in the range of 83% to 107%. scielo.br

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of other components that may be expected to be present in the sample matrix. ufrgs.br In HPLC-UV, this is demonstrated by achieving good chromatographic resolution between the analyte peak and other peaks. nih.gov In HPLC-MS, the high selectivity of techniques like MRM provides excellent specificity by monitoring unique mass transitions for the target compound. nih.gov

The table below provides an example of validation parameters for an HPLC method for flavonoid analysis.

Validation ParameterTypical Acceptance CriteriaExample Finding for Flavonoid Analysis
Linearity (r²) > 0.99 ufrgs.br> 0.999 nih.govblueberriesconsulting.com
Intra-day Precision (%RSD) < 5% nih.gov1.68–3.18% nih.gov
Inter-day Precision (%RSD) < 5% nih.gov1.99–4.40% nih.gov
Accuracy (Recovery %) Typically 80-120%98.49–102.40% nih.gov
LOD Signal-to-noise ratio of 3:1 researchgate.net0.15–3.20 ng/mL (LC-MS/MS) nih.gov
LOQ Signal-to-noise ratio of 10:1 researchgate.net0.52–5.66 ng/mL (LC-MS/MS) nih.gov

The successful validation of these analytical methods ensures that the data generated on the quantity of this compound in complex samples, such as herbal extracts, is reliable and reproducible. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Myricetin 3 O Glucoside in Biological Systems

Modulation of Cellular Signaling Pathways

Myricetin (B1677590) 3-O-glucoside has been shown to influence several critical signaling cascades that are central to cellular processes such as growth, inflammation, and stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses. Myricetin 3-O-glucoside has demonstrated the ability to modulate these pathways, often in a cell-type and stimulus-dependent manner.

In the context of UVA-induced skin photoaging, Myricetin 3-O-galactopyranoside (a similar glycoside of myricetin) was found to inhibit the activation of p38 and JNK MAPKs in HaCaT keratinocytes. mdpi.com This inhibition is significant as the activation of these kinases by UVA radiation is linked to the increased production of matrix metalloproteinases (MMPs), which degrade the extracellular matrix. mdpi.com However, the effect on ERK activation appears to be more complex. While some studies on the aglycone myricetin show suppression of ERK, Myricetin 3-O-galactopyranoside enhanced ERK1/2 activation in human dermal fibroblasts (HDFs). mdpi.com This differential regulation suggests that the glycosidic moiety and cell type play a crucial role in the specific MAPK signaling response. The upregulation of ERK by myricetin 3-O-galactopyranoside in HDFs was associated with an increase in collagen synthesis, highlighting a potential protective role against photoaging. mdpi.com

Studies on related flavonoid glycosides, such as quercetin-3-O-β-D-glucuronide, have also shown suppression of JNK and ERK phosphorylation in lipopolysaccharide (LPS)-challenged macrophage cells, indicating an anti-inflammatory effect. researchgate.net This suggests that the modulation of MAPK pathways is a common mechanism for the biological activities of flavonoid glycosides.

Table 1: Impact of Myricetin 3-O-glycosides on MAPK Signaling

Cell TypeStimulusMAPK Pathway ComponentObserved EffectReference
HaCaT KeratinocytesUVAp38Inhibition mdpi.com
HaCaT KeratinocytesUVAJNKInhibition mdpi.com
Human Dermal Fibroblasts (HDFs)UVAERK1/2Enhanced Activation mdpi.com
Human Dermal Fibroblasts (HDFs)UVAp38Inhibition mdpi.com
Human Dermal Fibroblasts (HDFs)UVAJNKInhibition mdpi.com

Transcription factors are key regulators of gene expression, and their modulation is a critical aspect of the cellular effects of this compound.

AP-1 (Activator Protein-1): The transcription factor AP-1, a heterodimer of c-Jun and c-Fos proteins, is a downstream target of the MAPK signaling cascade and plays a central role in MMP expression. mdpi.com In UVA-irradiated HaCaT keratinocytes, Myricetin 3-O-galactopyranoside was shown to downregulate the activation of c-Fos and c-Jun, which subsequently suppresses AP-1 activity. mdpi.com This leads to the inhibition of UVA-induced MMP-1 production. mdpi.com

NF-κB (Nuclear Factor-kappa B): NF-κB is a pivotal transcription factor in the inflammatory process. The aglycone, myricetin, has been extensively studied for its inhibitory effects on NF-κB activation. It has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov This leads to a reduction in the expression of pro-inflammatory genes. For instance, Myricetin 3-O-β-galactopyranoside has been observed to protect against UVA-induced upregulation of inflammatory factors like TNF-α and COX-2, which are often regulated by NF-κB. mdpi.com

Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Keap1. researchgate.netmdpi.com Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Myricetin has been shown to enhance the expression of Nrf2 and its target genes, thereby mitigating oxidative damage. mdpi.com It is suggested that myricetin may inhibit fibrosis by suppressing the TGF-β/Smad pathway through its ability to increase Nrf2 and inhibit inflammation. nih.gov

The Transforming Growth Factor-beta (TGFβ)/Smad pathway is fundamental for the synthesis of extracellular matrix proteins, including collagen. mdpi.com In UVA-irradiated human dermal fibroblasts, Myricetin 3-O-galactopyranoside was found to upregulate the activation of the TGFβ/Smad pathway. mdpi.com This effect was linked to the enhanced phosphorylation of ERK1/2, suggesting a crosstalk between the MAPK and TGFβ/Smad pathways. mdpi.com The activation of this pathway by Myricetin 3-O-galactopyranoside potentially contributes to its anti-photoaging effects by promoting collagen production. mdpi.com

Enzymatic Activity Modulation

This compound also directly and indirectly influences the activity of various enzymes involved in tissue remodeling and metabolism.

MMPs are a family of enzymes responsible for the degradation of the extracellular matrix. nih.gov Their over-activity is implicated in conditions like photoaging and cancer metastasis. mdpi.comnih.gov this compound and its related compounds have been shown to inhibit MMPs.

In UVA-irradiated skin cells, Myricetin 3-O-galactopyranoside reversed the UVA-induced increase in MMP-1 production in both keratinocytes and dermal fibroblasts. mdpi.com This inhibitory effect is largely attributed to the suppression of the MAPK/AP-1 signaling pathway. mdpi.com The aglycone, myricetin, is also a known inhibitor of MMP-2 and MMP-9. oncotarget.comnih.govmdpi.com This inhibition can occur at the level of gene expression and enzyme activity. nih.govmdpi.com

Table 2: Inhibition of Matrix Metalloproteinases by Myricetin and its Glycosides

EnzymeCell/Tissue ModelCompoundEffectReference
MMP-1UVA-irradiated HaCaT keratinocytes and HDFsMyricetin 3-O-galactopyranosideInhibition of production mdpi.com
MMP-2Colorectal carcinoma cellsMyricetinInhibition of enzyme activity and protein expression nih.gov
MMP-9Breast cancer cellsMyricetinDownregulation of activity and mRNA expression mdpi.com

Myricetin and its glycosides have been investigated for their potential to modulate enzymes involved in carbohydrate digestion, which is relevant for managing blood glucose levels.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down disaccharides into glucose. Inhibition of α-glucosidase can delay carbohydrate absorption and lower postprandial blood glucose levels. Myricetin is a potent inhibitor of α-glucosidase. jst.go.jpnih.gov The inhibitory activity is influenced by the structure of the flavonoid, with the hydroxyl substitutions on the B ring being important. jst.go.jp

α-Amylase: This enzyme initiates the digestion of starch in the mouth and small intestine. Myricetin has also been shown to inhibit porcine pancreatic α-amylase. jst.go.jp The 2,3-double bond and hydroxyl substitutions on the B ring enhance this inhibitory activity. jst.go.jp While this compound itself has been part of studies, the focus has often been on the aglycone, myricetin. nih.gov

Table 3: Inhibitory Effects on Carbohydrate Metabolizing Enzymes

EnzymeSourceCompoundIC50 ValueReference
α-GlucosidaseYeastMyricetin< 15 µM jst.go.jp
α-AmylasePorcine PancreasMyricetin< 500 µM jst.go.jp

Modulation of Xanthine (B1682287) Oxidase and Cyclooxygenase (COX) Activities

This compound and its related compounds influence inflammatory and purine (B94841) metabolism pathways through the inhibition of critical enzymes like xanthine oxidase and cyclooxygenase.

Xanthine Oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia. researchgate.net Studies on myricetin glycosides have demonstrated their potential to inhibit XO activity. For instance, myricetin-3-O-galactoside and myricetin-3-O-rhamnoside, isolated from Myrtus communis, showed significant inhibition of xanthine oxidase activity. researchgate.net At a concentration of 100 µg/ml, these compounds inhibited the enzyme by 57% and 59%, respectively. researchgate.net The inhibitory mechanism of flavonoids against XO is often attributed to their ability to bind to the enzyme's active site, which contains a molybdenum cofactor, thereby hindering the substrate's access. nih.govresearchgate.net However, glycosylation at the C3 hydroxyl group can influence this inhibitory effect. The addition of a sugar moiety can increase steric hindrance, potentially reducing the compound's ability to fit into the active site compared to its aglycone form, myricetin. researchgate.netsci-hub.se

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov Research on compounds structurally similar to this compound has revealed significant inhibitory effects on these enzymes. A study on myricetin-3-O-beta-D-glucuronide (MGL) identified it as both a COX-1 and COX-2 inhibitor. nih.gov In isolated enzyme preparations, MGL displayed IC50 values of 10 µM for COX-1 and 8 µM for COX-2. nih.gov In an intact cell system, the inhibition of COX-1 was even more potent, with an IC50 of 0.5 µM. nih.gov The aglycone, myricetin, has also been shown to inhibit COX-2, with one study reporting an IC50 value of 112 μg/mL. researchgate.netphcog.com This suggests that this compound likely shares this ability to modulate the COX pathway, a key mechanism in its anti-inflammatory profile.

Inhibition of XO and COX by this compound and Related Compounds

CompoundEnzymeAssay TypeInhibition Metric (IC50)Source
Myricetin-3-O-galactosideXanthine OxidaseIn vitro57% inhibition at 100 µg/ml researchgate.net
Myricetin-3-O-rhamnosideXanthine OxidaseIn vitro59% inhibition at 100 µg/ml researchgate.net
Myricetin-3-O-beta-D-glucuronideCOX-1Isolated Enzyme10 µM nih.gov
Myricetin-3-O-beta-D-glucuronideCOX-2Isolated Enzyme8 µM nih.gov
Myricetin-3-O-beta-D-glucuronideCOX-1Intact Cell System0.5 µM nih.gov
MyricetinCOX-2In vitro112 µg/mL researchgate.netphcog.com

Influence on 5-Lipoxygenase (5-LOX) Activity

Beyond the cyclooxygenase pathway, this compound also exerts anti-inflammatory effects by inhibiting 5-lipoxygenase (5-LOX). The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis. scielo.br

Direct evidence shows that Myricetin 3-O-β-D-glucopyranoside (a synonym for this compound), isolated from the aerial parts of Cyperus rotundus, possesses a notable inhibitory potential against 5-LOX, with a reported IC50 value of 2.3 µM. scielo.br This positions it as a significant inhibitor within the flavonoid class. scielo.br

Similarly, the related compound myricetin-3-O-β-D-glucuronide (MGL) was found to be a potent inhibitor of 5-LOX in both rat basophilic leukemia (RBL-1) cells and human polymorphonuclear leukocytes (PMNL), with IC50 values of 0.1 µM and 2.2 µM, respectively. nih.gov Studies on myricitrin (B1677591) (myricetin-3-O-rhamnoside) also demonstrated strong inhibition of 5-LOX, with an IC50 of 7.8 ± 0.2 μM. researchgate.net The inhibitory activity of flavonoids on 5-LOX is often linked to their ability to scavenge free radicals and interact with the enzyme's non-heme iron atom. scielo.br

5-Lipoxygenase (5-LOX) Inhibition by this compound and Related Compounds

CompoundAssay SystemInhibition Metric (IC50)Source
Myricetin 3-O-β-D-glucopyranosideEnzyme Assay2.3 µM scielo.br
Myricetin-3-O-beta-D-glucuronideRBL-1 Cells0.1 µM nih.gov
Myricetin-3-O-beta-D-glucuronideHuman PMNL2.2 µM nih.gov
Myricitrin (Myricetin-3-O-rhamnoside)Enzyme Assay7.8 µM researchgate.net

Interception of Reactive Species

A fundamental mechanism underlying the bioactivity of this compound is its capacity to intercept and neutralize reactive chemical species, including both free radicals and non-radical reactive oxygen and nitrogen species.

Flavonoids like this compound scavenge free radicals primarily through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.govresearchgate.netmdpi.com In the HAT mechanism, the flavonoid's phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The SET-PT mechanism involves the transfer of an electron to the radical, followed by the transfer of a proton. nih.gov The efficiency of these mechanisms is largely determined by the number and position of hydroxyl groups on the flavonoid's core structure. ulisboa.pt

Glycosylation at the 3-hydroxyl position, as in this compound, can impact scavenging activity. ulisboa.pt A comparative study of myricetin-3-O-galactoside (M3OGa) and its aglycone, myricetin, found that the aglycone had superior radical scavenging activity. mdpi.com This is because the 3-OH group is a critical site for radical scavenging, and its substitution with a sugar moiety can reduce this capacity. ulisboa.ptmdpi.com Nonetheless, the remaining hydroxyl groups on the A and B rings still confer significant antioxidant potential to the glycoside form.

This compound contributes to the reduction of cellular oxidative stress by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS, such as the superoxide (B77818) radical (•O₂⁻) and hydrogen peroxide (H₂O₂), and RNS, like peroxynitrite, can damage cellular macromolecules. ulisboa.ptnih.govresearchgate.net

Studies have shown that myricetin and its glycosides are effective scavengers of these species. Myricetin-3-O-galactoside has been demonstrated to scavenge superoxide radicals in a concentration-dependent manner. mdpi.com The aglycone myricetin is known to reduce ROS levels and inhibit peroxynitrite-mediated damage. ulisboa.ptspringermedizin.de The ability of flavonoids to scavenge RNS is strongly linked to the catechol (3',4'-dihydroxy) or gallol (3',4',5'-trihydroxy) structure on the B-ring, a feature present in this compound. ulisboa.pt This structural feature makes it an effective scavenger of potent oxidants like peroxynitrite. ulisboa.ptresearchgate.net By neutralizing these reactive species, this compound helps to mitigate the downstream cellular damage associated with oxidative and nitrosative stress.

Regulation of Apoptotic Pathways

This compound can influence cell fate by modulating the intricate pathways of apoptosis, or programmed cell death. This regulation is often mediated through its effects on the expression of key proteins that either promote or inhibit this process.

The balance between pro-apoptotic proteins, such as Bax (Bcl-2-associated X protein), and anti-apoptotic proteins, like Bcl-2 (B-cell lymphoma 2), is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c and activation of caspases. nih.gov

While direct studies on this compound are limited, research on its aglycone, myricetin, and other flavonoid glucosides provides strong indicative evidence. Myricetin has been shown to significantly induce the Bax/Bcl-2 ratio in human colon cancer cells and other cancer lines. springermedizin.demdpi.com Similarly, studies on other flavonoid glucosides have demonstrated this effect. For example, quercetin-3-glucoside (B1262563) treatment in HeLa cells led to an upregulation of pro-apoptotic Bax and a downregulation of anti-apoptotic Bcl-2. nih.gov Furthermore, delphinidin-3-O-glucoside, which shares a similar B-ring hydroxylation pattern with myricetin, has been shown to downregulate Bcl-2 expression. mdpi.com These findings suggest that a key mechanism of this compound's bioactivity involves shifting the cellular balance towards apoptosis by modulating the expression levels of Bax and Bcl-2 proteins. springermedizin.denih.gov

Modulation of Apoptotic Proteins by Myricetin and Related Flavonoid Glucosides

CompoundCell LineEffect on BaxEffect on Bcl-2OutcomeSource
MyricetinHuman Colon Cancer (HCT-15)IncreasedDecreasedIncreased Bax/Bcl-2 ratio springermedizin.de
MyricetinHuman Glioma (U251)IncreasedDecreasedIncreased Bax/Bcl-2 ratio taylorandfrancis.com
Quercetin-3-glucosideHuman Cervical Cancer (HeLa)UpregulatedDownregulatedIncreased Bax/Bcl-2 ratio, induced apoptosis nih.gov
Delphinidin-3-O-glucosideB-cell Chronic Lymphocytic Leukemia-DownregulatedDysregulation of Bad/Bcl-2 pathway mdpi.com

Impact on Mitochondrial Membrane Potential

There is no direct research available that specifically investigates the impact of This compound on mitochondrial membrane potential. Studies on this topic have focused on its aglycone, myricetin. For instance, research on myricetin has shown that it can prevent the loss of mitochondrial membrane potential under conditions of cellular stress. nih.govnih.govfrontiersin.org However, these findings cannot be directly attributed to this compound without specific experimental validation.

Influence on Gene Expression Profiles

Similarly, research detailing the influence of This compound on the gene expression profiles of mammalian or human cells is limited.

Transcriptomic Analysis of Responsive Genes

Transcriptomic studies that mention this compound are primarily focused on its biosynthesis in plants. These studies analyze the expression of genes responsible for producing the compound within the plant itself, rather than the compound's effect on gene expression in a separate biological system. For example, research in plants like okra and tea has identified genes such as flavonol synthase (FLS) and flavonoid 3',5'-hydroxylase (F3'5'H) as being involved in the synthesis of this compound.

Modulation of Genes Involved in Cell Defense Systems and DNA Repair

There is notable research on the modulation of cell defense and DNA repair genes by other glycosides of myricetin, specifically Myricetin 3-O-galactoside and Myricetin 3-O-rhamnoside . A key study using a cDNA microarray demonstrated that these two compounds could modulate the expression of genes involved in oxidative stress and DNA damage repair. nih.govresearchgate.net

Due to the strict requirement to focus solely on This compound , the detailed findings from the study on the galactoside and rhamnoside variants cannot be presented as data for the glucoside. The specific genes modulated by this compound have not been detailed in the available literature.

Investigative Studies in Preclinical Animal Models

Anti-Inflammatory Effects in Disease Models

The anti-inflammatory activities of myricetin (B1677590) and its glycosides have been demonstrated in several animal models, showcasing their potential to mitigate inflammatory responses.

Studies have shown that myricetin can significantly reduce the levels of key pro-inflammatory cytokines. In models of inflammation, treatment with myricetin has led to a decrease in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.govsemanticscholar.orgbibliomed.orgresearchgate.netresearchgate.net For instance, in rats with incisional wounds, myricetin treatment markedly reduced the elevated serum levels of TNF-α and IL-1β. semanticscholar.org This reduction in inflammatory markers suggests that myricetin can modulate the immune response and potentially alleviate inflammation-associated pathologies. semanticscholar.org The mechanism often involves the inhibition of signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating the expression of inflammatory genes. mdpi.comnih.gov

Table 1: Effect of Myricetin on Pro-Inflammatory Cytokines in Animal Models

Model Cytokine Outcome Reference
Incisional Wound in Rats TNF-α Significantly decreased serum levels semanticscholar.org
Incisional Wound in Rats IL-1β Significantly decreased serum levels semanticscholar.org
Sepsis-induced Myocardial Dysfunction TNF-α, IL-6, IL-1β Substantially decreased production in serum and cardiac tissue mdpi.com
Lipopolysaccharide (LPS)-stimulated Mice TNF-α, IL-6, IL-12 Decreased levels nih.gov
Adjuvant-induced Arthritis in Rats TNF-α, IL-1β Reduced mRNA and protein levels in synoviocytes scispace.com

The anti-inflammatory effects of myricetin glycosides have been observed in various organ-specific injury models. In a rat model of adjuvant-induced arthritis, glycosides of myricetin were reported to reduce paw edema. scispace.com Another study using a carrageenan-induced paw edema model in rats, a common test for acute inflammation, demonstrated the anti-inflammatory effect of myricetin-3-O-beta-D-glucuronide. nih.govresearchgate.net Furthermore, in a model of sepsis-induced myocardial dysfunction, myricetin substantially decreased the production of inflammatory cytokines in both serum and cardiac tissue. mdpi.com It also showed protective effects against liver injury by reducing inflammation and maintaining the structural integrity of the liver. mdpi.com

Neuroprotective Effects in Ischemic and Degenerative Models

Myricetin and its derivatives have shown promise in protecting the nervous system in preclinical models of ischemic and neurodegenerative diseases. nih.govmdpi.comresearchgate.net

In experimental stroke models, myricetin has been shown to reduce the volume of brain infarction and improve neurological outcomes. nih.govmdpi.com Oral administration of myricetin in a rat model of middle cerebral artery occlusion (MCAO) resulted in a significant decrease in infarct volume and neurological deficits. nih.govmdpi.com Similarly, in neonatal rats with hypoxic-ischemic brain damage, myricetin intervention significantly reduced the brain infarction volume. nih.gov These findings suggest a potential role for myricetin in mitigating the immediate damage caused by ischemic stroke. nih.govmdpi.com

Table 2: Neuroprotective Effects of Myricetin in Ischemic Stroke Models

Animal Model Key Findings Reference
Middle-aged rats with MCAO Decreased infarction volume, improved neurological function nih.gov
Neonatal rats with hypoxic-ischemic brain damage Reduced brain infarction volume, attenuated glia activation nih.gov
Rats with tMCAO Reduced brain infarct volume and neurological deficit score mdpi.com
Mice with pMCAO Attenuated infarction volume, improved neurological outcome researchgate.net

Myricetin treatment has been associated with the preservation of neuronal cells in the face of ischemic or neurodegenerative insults. Studies have shown that myricetin can reduce neuronal loss and maintain the integrity of neuronal structures. nih.govresearchgate.net In a rat model of cerebral ischemia, myricetin treatment led to reduced neuronal loss in the ischemic brain. nih.gov Furthermore, it has been shown to protect against neuronal cell death induced by oxidative stress. mdpi.com

The neuroprotective effects of myricetin are attributed, in large part, to its ability to counteract oxidative stress and inhibit apoptosis (programmed cell death) in neural tissues. mdpi.comnih.gov In animal models of ischemic stroke, myricetin treatment has been shown to lessen the production of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation. nih.gov It also enhances the activity of antioxidant enzymes. nih.govmdpi.com Myricetin has been found to inhibit apoptosis by modulating various signaling pathways. nih.govnih.gov For example, it can attenuate apoptosis in neonatal rats with hypoxic-ischemic brain injury. nih.gov The mechanism often involves the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govnih.gov

Metabolic Regulation in Animal Models

Myricetin 3-O-glucoside and its aglycone, myricetin, have been the subject of numerous preclinical studies in animal models to investigate their potential in regulating metabolic processes, particularly those related to glucose homeostasis. These studies highlight several mechanisms through which these compounds may exert beneficial effects.

Modulation of Glucose Uptake and Metabolism in Specific Tissues

Research in animal models suggests that myricetin, the active form of this compound following metabolism, can significantly influence glucose transport and utilization in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. In high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rats, continuous administration of myricetin was found to reduce serum glucose and insulin (B600854) levels. frontiersin.org This effect was linked to an increased expression of the insulin receptor and, crucially, the glucose transporter 4 (GLUT4) gene. frontiersin.org GLUT4 is the primary insulin-regulated glucose transporter in skeletal muscle and adipose tissue, and its increased expression enhances glucose uptake from the bloodstream into these cells.

Table 1: Effects of Myricetin on Glucose Metabolism Markers in Animal Models

Animal Model Tissue/Cell Type Key Finding Reference
High-Fat Diet/STZ-induced Diabetic Rats Serum, Pancreas Reduced serum glucose and insulin; Increased expression of insulin receptor and GLUT4 genes. frontiersin.org
Fructose-Fed Rats Muscle Tissue Improved insulin sensitivity and glucose utilization via enhanced IRS-1 and GLUT4 activity. mdpi.com
STZ-induced Diabetic Rats Liver, Skeletal Muscle Normalized expression of GLUT-2 and GLUT-4. frontiersin.org

Inhibition of Intestinal Glucose Absorption

A key strategy for managing postprandial hyperglycemia is to slow the absorption of dietary carbohydrates from the intestine. This compound and its aglycone have shown potential in this area by inhibiting key digestive enzymes. In a study evaluating flavonol glycosides from Acacia mearnsii leaves, this compound was found to possess inhibitory activity against both α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com

In vivo studies using the aglycone, myricetin, have substantiated these findings. In STZ-induced diabetic rats, oral administration of myricetin alongside a starch solution effectively alleviated the subsequent rise in blood glucose. researchgate.net A longer-term study in diabetic db/db mice, where myricetin was included in the diet for seven weeks, resulted in significantly reduced fasting serum glucose and blood glycated hemoglobin levels. researchgate.net This improvement was associated with a reduction in the activity of maltase, an α-glucosidase enzyme, in the small intestine. researchgate.net These findings suggest that this compound can contribute to glycemic control by directly interfering with carbohydrate digestion and absorption in the gut. researchgate.net

Table 2: Research Findings on Intestinal Glucose Absorption Inhibition

Compound Model System Enzyme/Process Inhibited Outcome Reference
This compound In vitro α-glucosidase, α-amylase Demonstrated inhibitory activity. mdpi.com
Myricetin STZ-induced diabetic rats Postprandial glucose spike Alleviated hyperglycemia after a starch load. researchgate.net

Potential Role as a GLP-1 Receptor Agonist

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion. Acting as an agonist for the GLP-1 receptor (GLP-1R) is a modern therapeutic approach for type 2 diabetes. Evidence suggests that myricetin may function as a small-molecule GLP-1R agonist. frontiersin.orgresearchgate.net

In vitro binding assays have shown a dose-dependent binding of myricetin to the GLP-1 receptor. frontiersin.org Crucially, a study using GLP-1R knockout mice demonstrated that myricetin failed to exert its glucose-regulating effects in these animals, strongly indicating that its action is mediated through this receptor. frontiersin.orgresearchgate.net In studies with diabetic rats, myricetin treatment was found to increase the expression of GLP-1 receptors. nih.gov This activation of GLP-1 signaling is considered an important part of its mechanism for improving glycemic control. nih.govresearchgate.net By mimicking the action of endogenous GLP-1, myricetin can potentially enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner, suppress glucagon (B607659) secretion, and protect β-cells. researchgate.netresearchgate.net

Cutaneous and Connective Tissue Protection in Animal Models

The application of this compound and its derivatives has been explored in the context of skin health, particularly in protecting against environmental damage and promoting tissue repair.

Anti-Photoaging Effects Against UV-Induced Damage

Ultraviolet (UV) radiation is a primary cause of extrinsic skin aging, or photoaging, which involves the degradation of extracellular matrix components like collagen. Studies on myricetin glycosides have revealed significant protective effects against UV-induced damage in skin cell models. A study on Myricetin 3-O-β-d-galactopyranoside (M3G), a structurally similar compound, showed potent anti-photoaging properties in UVA-irradiated human keratinocytes (HaCaT) and dermal fibroblasts (HDFs). mdpi.comnih.gov

Treatment with M3G was found to counteract the UVA-induced overproduction of matrix metalloproteinase-1 (MMP-1), a key enzyme responsible for collagen degradation. mdpi.comnih.gov Concurrently, M3G prevented the UVA-mediated suppression of collagen production. mdpi.com The mechanism for this protection involves the modulation of critical signaling pathways. M3G inhibited the UVA-induced activation of the MAPK signaling cascade (specifically p38, ERK, and JNK), which is known to upregulate MMP expression. mdpi.comnih.gov Furthermore, in dermal fibroblasts, M3G activated the TGFβ/Smad pathway, a crucial pathway for stimulating new collagen synthesis. mdpi.comnih.gov These findings suggest that this compound could protect the skin from the damaging effects of UV radiation by inhibiting collagen breakdown and promoting its synthesis. mdpi.com

Promotion of Wound Healing Processes (e.g., Cell Migration, Angiogenesis)

Effective wound healing is a complex process involving the coordinated action of various cell types to repair and regenerate tissue. Research indicates that myricetin and its glycosides can promote several stages of this process.

A study investigating Myricetin-3-O-β-rhamnoside, another related glycoside, found that it was particularly effective at promoting the migration of human dermal fibroblasts. mdpi.com Fibroblast migration is essential for rebuilding the dermal matrix during the proliferative phase of healing. The same study showed that Myricetin-3-O-β-rhamnoside also enhanced the formation of capillary-like tubes by endothelial cells in an in vitro angiogenesis assay, a critical step for restoring blood supply to the healing tissue. mdpi.com

In an in vivo study using an excision wound model in rats, topical application of myricetin (the aglycone) significantly accelerated wound closure compared to untreated controls. nih.gov The treatment was associated with a reduction in inflammatory markers, suggesting that myricetin helps facilitate the transition from the inflammatory to the proliferative phase of healing. nih.gov The promotion of cell migration and angiogenesis are key mechanisms through which this compound could potentially accelerate tissue repair. mdpi.comunimi.it

Table 3: Effects of Myricetin Glycosides and Aglycone on Wound Healing Processes

Compound Model System Key Process Affected Outcome Reference
Myricetin-3-O-β-rhamnoside Human Dermal Fibroblasts Cell Migration Two-fold higher rate of wound closure in scratch assay vs. control. mdpi.com
Myricetin-3-O-β-rhamnoside Endothelial Cells (in vitro) Angiogenesis Enhanced capillary-like tube formation. mdpi.com

Table of Compounds Mentioned

Compound Name
This compound
Myricetin
Myricetin 3-O-β-d-galactopyranoside (M3G)
Myricetin-3-O-β-rhamnoside
Myricetin-3-O-arabinoside
Myricitrin (B1677591)
Streptozotocin (STZ)
Glibenclamide
Forskolin
Diazoxide
IBMX (3-isobutyl-1-methylxanthine)
Kaempferol
Quercetin (B1663063)
Catechin (B1668976)
Rutin
Isorhamnetin
Hesperidin
Neoeriocitrin
Naringenin
Petunidin-3-O-galactoside
Petunidin-3-O-glucoside
Malvidin-type anthocyanins
Delphinidin-type anthocyanins
Chlorogenic acid
Liraglutide
Acarbose
Metformin
Luteolin
Vitexin
Isovitexin
Chrysoeriol 7-O-glucoside
Caffeic acid
Silymarin
Genistein
Resveratrol
Epigallocatechin gallate (EGCG)

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research on the anticancer modulatory activities of This compound in preclinical animal models, such as xenograft or carcinogenesis models.

The existing body of research focuses almost exclusively on its aglycone form, Myricetin . There is extensive data on Myricetin's ability to inhibit cancer cell proliferation and induce apoptosis in various animal tumor models. However, specific studies detailing these effects for this compound in vivo are not present in the retrieved scientific literature.

Therefore, it is not possible to generate a detailed, evidence-based article that adheres to the requested outline focusing solely on this compound's effects in preclinical animal cancer models. The data required to populate the sections on inhibition of cancer cell proliferation and induction of apoptosis in such models for this specific compound is not available in the provided search results.

Structure Activity Relationship Sar Studies of Myricetin 3 O Glucoside

Influence of Glycosylation on Biological Potency and Selectivity

Glycosylation, the attachment of a sugar moiety to a molecule, is a critical modification that can alter the bioactivity of flavonoids. nih.govmdpi.com In the case of myricetin (B1677590), this process can enhance water solubility, improve chemical stability, and change its biological activity. ontosight.aioup.com

The addition of a glucose molecule at the 3-O position of myricetin has a notable impact on its biological activity. Generally, the aglycone form (myricetin) exhibits stronger activity in certain assays compared to its glycosylated counterpart.

Antioxidant Activity: Myricetin aglycone is considered a more potent antioxidant than its 3-O-glycosylated forms. nih.govresearchgate.net The 3-OH group on the C-ring is crucial for the antioxidant activity of flavonols, and its blockage through glycosylation can reduce this potential. nih.govnih.gov Studies comparing myricetin-3-O-galactoside (a similar glycoside) with myricetin showed that the aglycone had lower IC50 values in various antioxidant assays, indicating higher potency. nih.gov

Enzyme Inhibition: In some cases, the aglycone shows stronger inhibitory effects on enzymes. For instance, myricetin is a more potent inhibitor of HIV-1 reverse transcriptase than its glycosylated derivatives, with a lower IC50 value. nih.gov Similarly, in studies on α-glucosidase, an enzyme relevant to type 2 diabetes, myricetin showed stronger inhibitory effects than its glycoside, myricetrin (myricetin-3-O-rhamnoside). frontiersin.org Molecular docking studies suggest that the glycosylation of myricetin can alter the binding conformation, leading to decreased inhibitory activity. frontiersin.org

Antiviral Activity: In contrast, for anti-HIV-1 activity in cell-based assays, glycosylated forms of myricetin, such as myricetin 3-rhamnoside and myricetin 3-(6-rhamnosylgalactoside), showed significantly lower EC50 values than myricetin, suggesting that the sugar moiety might enhance antiviral activity by aiding the flavonoid's entry into the cell. nih.gov

The type of sugar attached to the myricetin core also plays a role in determining its biological activity.

Antioxidant and Antigenotoxic Potentials: A study comparing myricetin-3-O-galactoside and myricetin-3-O-rhamnoside found differences in their antioxidant capacities. Myricetin-3-O-galactoside showed a lower IC50 value for lipid peroxidation inhibition (160 µg/ml) compared to myricetin-3-O-rhamnoside (220 µg/ml). researchgate.netchemfaces.com Conversely, myricetin-3-O-rhamnoside was a more potent radical scavenger. researchgate.netchemfaces.com Both compounds demonstrated inhibitory activity against the mutagenicity induced by certain toxins. researchgate.netchemfaces.com

Antiviral Activity: In the context of anti-HIV-1 activity, different glycosides of myricetin exhibited varying potencies. Myricetin 3-(6-rhamnosylgalactoside) had a lower EC50 (45 µM) than myricetin 3-rhamnoside (120 µM), indicating that the nature and complexity of the sugar chain can significantly influence antiviral efficacy. nih.gov

Interactive Data Table: Comparative Biological Activities

CompoundTarget/AssayIC50/EC50Potency Comparison
MyricetinHIV-1 Reverse Transcriptase7.6 µMMost Potent
Myricetin 3-O-rhamnosideHIV-1 Reverse Transcriptase10.6 µMLess Potent than Aglycone
Myricetin 3-(6-rhamnosylgalactoside)HIV-1 Reverse Transcriptase13.8 µMLeast Potent
Myricetinα-glucosidaseStrongest Inhibitor-
Myricetrin (Myricetin-3-O-rhamnoside)α-glucosidaseDecreased Activity-
Myricetin 3-O-galactosideLipid Peroxidation160 µg/mlMore Potent
Myricetin 3-O-rhamnosideLipid Peroxidation220 µg/mlLess Potent

Role of the Glucosyl Moiety in Molecular Interactions

The glucosyl group of Myricetin 3-O-glucoside is not merely a passive addition; it actively participates in how the molecule interacts with biological targets.

The presence and nature of the glycosidic group can significantly affect the binding affinity of myricetin derivatives to proteins and enzymes.

Enzyme Inhibition: Molecular docking studies have shown that while myricetin binds effectively to the active site of enzymes like α-glucosidase through hydrogen bonds, the addition of a sugar moiety can disrupt these interactions, leading to reduced inhibitory activity. frontiersin.org In another example, while both myricetin and its glycosides inhibit HIV-1 reverse transcriptase, the aglycone demonstrates a higher binding affinity. nih.gov

Receptor Binding: In silico studies on SARS-CoV-2 protein targets suggested that the galloyl substructure of myricetin 3-O-glycoside derivatives is important for binding affinity. rsc.org A virtual screening study identified this compound as having a high binding energy against Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), a target for antimalarial drugs. researchgate.net

Human Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): In a study of ENPP1 inhibitors, myricetin and quercetin (B1663063) were effective inhibitors, while quercetin-3-glucoside (B1262563) showed poor inhibitory activity. nih.gov Molecular dynamics simulations suggested that the B ring of quercetin-3-glucoside could not maintain stable binding at the active site, which may explain its reduced efficacy. nih.gov

Glycosylation generally increases the water solubility of flavonoids, which can affect their absorption and transport across cell membranes. ontosight.aioup.com

Cellular Uptake: While glycosylation can sometimes hinder passage through cell membranes, in some cases, it may facilitate cellular entry. For instance, the enhanced anti-HIV-1 activity of myricetin glycosides in cell-based assays is thought to be due to the glycosyl moiety favoring the internalization of the flavonoid. nih.gov

Structural Determinants for Specific Mechanistic Outcomes

The specific arrangement of functional groups in this compound dictates its biological effects.

Hydroxyl Groups: The number and position of hydroxyl groups on the B-ring of the myricetin scaffold are crucial for its antioxidant activity. nih.gov

The 3-O-Glucoside Group: The presence of the glucoside at the 3-position is a key determinant of its properties. As discussed, this glycosylation generally reduces antioxidant potential compared to the aglycone but can enhance cellular uptake in specific contexts. nih.govnih.gov The type of sugar and the linkage are also critical. For example, in promoting testosterone (B1683101) production, the glycosylation pattern of 8-prenylated quercetin derivatives was found to be a significant factor. frontiersin.org

Synergistic and Combinatorial Research with Myricetin 3 O Glucoside

Interactions with Other Phytochemicals and Flavonoids

The interaction between different flavonoids and phytochemicals can lead to synergistic effects, where the combined biological activity is greater than the sum of their individual effects. Research in this area aims to uncover combinations that can amplify the health-promoting properties of Myricetin (B1677590) 3-O-glucoside.

Preclinical research has identified specific combinations where Myricetin 3-O-glucoside's activity is potentiated. A notable example is its interaction with other flavonoids in antioxidant assays. In a DPPH radical decolorization assay, a standard method for measuring antioxidant capacity, most combinations of anthocyanins with other flavonoids resulted in weak antagonistic effects. However, a specific mixture of this compound and kuromanin (cyanidin-3-O-glucoside) demonstrated a clear synergistic antioxidant effect. researchgate.netmdpi.comresearchgate.net This finding is significant as it suggests that specific pairings of flavonoids can lead to a more potent antioxidant outcome than when used alone. researchgate.netmdpi.com

Such synergistic findings are crucial for the development of functional foods and nutraceuticals, suggesting that the antioxidant power of a whole food extract is not merely an additive result of its components but can be influenced by complex interactions between them. researchgate.net

Synergistic Antioxidant Activity of this compound

Combined PhytochemicalAssayObserved EffectReference
Kuromanin (Cyanidin-3-O-glucoside)DPPH Radical ScavengingSynergistic researchgate.net, mdpi.com, researchgate.net

The mechanistic underpinnings of synergistic antioxidant effects among flavonoids are complex but are generally attributed to their chemical structures and electrochemical properties. The primary antioxidant mechanism for flavonoids involves donating a hydrogen atom from one of their hydroxyl (-OH) groups to stabilize a free radical. nih.gov

Several theories explain the synergy between flavonoids like this compound and other compounds such as kuromanin:

Antioxidant Regeneration: One flavonoid can regenerate another, creating a cycle that enhances antioxidant endurance. For instance, a more stable or less potent antioxidant (like catechin (B1668976) in some studies) can donate a hydrogen atom to restore the radical-scavenging capacity of a more potent but depleted antioxidant radical (like the malvidin (B83408) 3-glucoside radical). nih.gov This recycling mechanism allows the combination to neutralize more free radicals over time than either compound could alone.

Co-antioxidant Behavior: Flavonoids can also act synergistically by different mechanisms simultaneously. One might directly scavenge a radical, while the other chelates metal ions (like iron or copper) that would otherwise catalyze the formation of new radicals. nih.gov This multi-pronged defense is more effective at preventing oxidative damage.

While the precise mechanism for the this compound and kuromanin synergy has not been fully elucidated, it likely involves a combination of these principles, stemming from their shared flavonoid backbone and unique hydroxylation patterns. nih.govnih.gov

Collaborative Effects with Pharmaceutical Agents in Preclinical Models

Research has extended to investigating how this compound and its parent compound, myricetin, can work in concert with conventional drugs. These studies aim to enhance the efficacy of pharmaceuticals, potentially allowing for lower doses and mitigating side effects.

While specific studies on the synergistic antimicrobial effects of this compound are limited, research on its aglycone, myricetin, provides a strong rationale for this line of inquiry. Myricetin itself is known to possess antimicrobial properties. nih.govmedchemexpress.comtargetmol.com More importantly, studies have shown that myricetin can act synergistically with certain antibiotics, enhancing their effectiveness against resistant bacteria.

For example, myricetin demonstrated a synergistic interaction exclusively with the antibiotic levofloxacin (B1675101) against several bacterial strains in one study. nih.govresearchgate.netaaem.pl In another report, myricetin showed synergistic interactions with various antibiotics against extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae strains. aaem.pl These findings suggest that myricetin may interfere with bacterial resistance mechanisms, making the microbes more susceptible to the antibiotic. Given that this compound also exhibits antimicrobial activity, investigating its potential to synergize with antibiotics is a logical and promising area for future research. medchemexpress.comtargetmol.com

Synergistic Antimicrobial Effects of Myricetin (Aglycone)

Pharmaceutical AgentTarget MicroorganismObserved EffectReference
LevofloxacinVarious bacterial strainsSynergistic nih.gov, researchgate.net, aaem.pl
Various antibioticsESBL-producing Klebsiella pneumoniaeSynergistic aaem.pl

Note: The studies listed in this table were conducted on myricetin, the aglycone of this compound.

In preclinical disease models, particularly in oncology, the aglycone myricetin has shown potential in modulating and enhancing the therapeutic responses of anticancer agents.

A mechanism-based study found that while myricetin alone had inhibitory effects on human prostate cancer cells, combining it with its rhamnoside glycoside, myricitrin (B1677591), produced a strong synergistic effect, leading to a greater decrease in cancer cell proliferation. mdpi.com Furthermore, myricetin has been shown to work with TRAIL (TNF-related apoptosis-inducing ligand), a therapeutic protein, to synergistically increase cell death in glioblastoma cell lines. mdpi.com

Myricetin can also play a protective role when co-administered with drugs that have significant side effects. For instance, it was found to mitigate the cardiotoxicity induced by the chemotherapy drug 5-Fluorouracil in an animal model. acs.org Another key area of interaction is the modulation of drug metabolism. Co-administration of myricetin with drugs like tamoxifen (B1202) or losartan (B1675146) was found to alter their pharmacokinetics, in some cases by inhibiting drug-metabolizing enzymes and efflux pumps, which could potentially increase the bioavailability and efficacy of the co-administered drug. nih.gov

These findings for myricetin highlight a significant potential for flavonoids to act as adjuvants in therapy. However, it is crucial to note that these effects have been documented for the aglycone. Future research must determine if this compound, with its different bioavailability and metabolic profile, can produce similar or distinct collaborative effects with pharmaceutical agents.

Collaborative Effects of Myricetin (Aglycone) in Preclinical Disease Models

Pharmaceutical/Therapeutic AgentDisease ModelObserved EffectReference
Myricitrin (Myricetin-3-O-rhamnoside)Prostate Cancer Cells (PC-3)Synergistic inhibition of cell proliferation mdpi.com
TRAILGlioblastoma CellsSynergistic increase in cell death mdpi.com
5-FluorouracilCardiotoxicity ModelMyricetin mitigated drug-induced cardiac damage acs.org
TamoxifenPharmacokinetic ModelMyricetin increased absorption of tamoxifen nih.gov

Note: The studies listed in this table were conducted primarily on myricetin, the aglycone of this compound.

Bioavailability and Metabolic Transformation Studies of Myricetin 3 O Glucoside

Stability and Degradation in Biological Media

The initial fate of Myricetin (B1677590) 3-O-glucoside upon entering a biological system is determined by its stability and susceptibility to degradation by host and microbial enzymes.

In Vitro Stability in Cell Culture Systems

Studies utilizing in vitro models, such as cell culture systems, provide foundational knowledge on the stability of Myricetin 3-O-glucoside at a cellular level. Research involving various cell lines, including liver hepatocellular carcinoma (HepG2) and colon carcinoma (Caco-2), has been conducted to assess the compound's effects and inherent stability in these controlled environments. nih.gov For instance, studies on Caco-2 cells, a common model for the intestinal barrier, have investigated the impact of flavonoid glucosides on cellular processes like glucose transporter expression. researchgate.net While direct, extensive data on the degradation kinetics of this compound specifically within these systems is still emerging, the stability of its aglycone, myricetin, has been shown to be pH-dependent, being most stable at an acidic pH of 2.0. researchgate.net This suggests that the stability of the glucoside form could also be influenced by the pH of the cell culture medium.

Enzymatic Hydrolysis by Gut Microbiota and Host Enzymes

Before this compound can be absorbed, it often undergoes enzymatic transformation. The vast majority of dietary flavonoids, estimated at 90%, are not absorbed in the small intestine and proceed to the colon. nih.gov In the gastrointestinal tract, the glycosidic bond is a primary target for hydrolysis.

Host enzymes in the small intestine and, more significantly, enzymes produced by the gut microbiota in the colon play a critical role in this process. nih.gov Glycoside hydrolases, produced by gut bacteria, cleave the sugar (glucose) moiety from the flavonoid backbone, releasing the aglycone, myricetin. nih.govnih.gov This deglycosylation is a crucial step, as the aglycone form is generally more readily absorbed and biologically active than its glycoside precursor. nih.gov Various bacterial species residing in the gut are involved in the metabolism of flavonoids, employing enzymes like β-glucosidases to facilitate this hydrolysis. nih.gov The conversion of the glucoside to the aglycone is a prerequisite for subsequent metabolic steps and systemic absorption.

Absorption and Distribution Research in Animal Models

Animal models provide essential in vivo data on how this compound is absorbed and distributed throughout the body following oral administration.

Pathways of Intestinal Absorption

The absorption of flavonoid glycosides is a complex process. While the aglycone, myricetin, can be absorbed through passive diffusion, the absorption of the intact glucoside is less straightforward. nih.gov Some flavonoid glycosides can be absorbed directly in the small intestine, potentially via transporters like the sodium-dependent glucose transporter (SGLT1), though this pathway can be subject to competitive inhibition. acs.org

However, the predominant pathway for compounds like this compound involves initial hydrolysis to its aglycone, myricetin, by intestinal or microbial enzymes, followed by the absorption of the aglycone. nih.gov Studies on the aglycone, myricetin, in rats have shown that its oral bioavailability is relatively low, suggesting limited absorption from the gastrointestinal tract. nih.govmdpi.com This poor absorption is a characteristic feature of many flavonoids.

Tissue Distribution Patterns Following Oral Administration

Once absorbed into the bloodstream, myricetin and its metabolites are distributed to various tissues. Pharmacokinetic studies in animal models trace the concentration of the compound and its metabolites in plasma and different organs over time. Following oral administration of myricetin to rats, the compound can be detected in the blood, although its bioavailability is limited. nih.gov The absorbed compound is then metabolized, primarily by the liver, and the resulting metabolites are distributed systemically before being excreted, often through urine. The specific distribution patterns of this compound and its direct metabolites are an area of ongoing research to pinpoint target tissues and understand its localized effects.

Identification of Metabolites and Their Biological Relevance

After absorption, this compound (or its aglycone, myricetin) undergoes extensive metabolism, leading to the formation of various smaller molecules known as metabolites.

The initial step is the hydrolysis of the glycoside to myricetin. nih.gov The absorbed myricetin then undergoes Phase I and Phase II metabolic reactions, primarily in the liver. These reactions include processes like methylation, sulfation, and glucuronidation. Further degradation by gut microflora can lead to the cleavage of the flavonoid's ring structure, producing simpler phenolic acids. One of the major metabolites identified from myricetin metabolism is 3,5-dihydroxy phenylacetic acid.

Derivatization and Chemical Modification Research

Enzymatic Glycosylation for Novel Analog Synthesis

Enzymatic glycosylation is a powerful tool for the synthesis of novel analogs of Myricetin (B1677590) 3-O-glucoside, offering high regioselectivity and stereoselectivity. This technique allows for the attachment of additional sugar moieties to the parent molecule, leading to the creation of new derivatives with potentially altered biological activities and improved physicochemical properties.

One notable example involves the enzymatic synthesis of myricetin 3-O-galactoside. researchgate.netnih.govnih.gov Researchers have successfully constructed an artificial metabolic pathway in Escherichia coli to produce this novel analog. researchgate.netnih.govnih.gov This was achieved by introducing genes encoding sucrose (B13894) synthase and UDP-glucose 4-epimerase to generate the sugar donor, UDP-D-galactose. researchgate.netnih.gov Subsequently, a flavonol 3-O-galactosyltransferase was introduced, which catalyzed the transfer of the galactose moiety to myricetin, yielding myricetin 3-O-galactoside. researchgate.netnih.govnih.gov This whole-cell biocatalyst system demonstrated the capacity to produce the novel galactoside, providing a foundation for its larger-scale preparation for further research. researchgate.netnih.govnih.gov

Another innovative approach has been the biosynthesis of a novel myricetin α-triglucoside using amylosucrase from Deinococcus deserti. nih.gov This enzyme efficiently catalyzed the transfer of glucose units from sucrose to myricetin, resulting in the formation of Myricetin 4'-O-4″,6″-tri-O-α-D-glucopyranoside. nih.gov This research highlights the potential of using different enzymes to generate a variety of glycosylated derivatives with unique structures. nih.gov

These enzymatic approaches provide a versatile platform for generating a library of novel Myricetin 3-O-glucoside analogs, enabling the exploration of how different sugar attachments influence the molecule's biological and chemical characteristics.

Strategies for Enhancing Solubility and Bioactivity

A significant challenge in the research and application of many flavonoids, including myricetin and its glycosides, is their limited aqueous solubility, which can impact bioavailability. researchgate.net Various strategies are being explored to overcome this limitation and enhance bioactivity.

One effective strategy is the use of cyclodextrins. Studies on myricetin, the aglycone of this compound, have demonstrated that cyclodextrins can significantly enhance its water solubility by forming inclusion complexes. semanticscholar.orgmdpi.com Among different cyclodextrins tested, heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) showed the highest solubilization effect, increasing the solubility of myricetin by over 30-fold. semanticscholar.orgmdpi.com This approach of complexation with carrier molecules is a promising avenue for improving the solubility of this compound as well.

The synthesis of novel glycosides, as mentioned in the previous section, is another key strategy. The enzymatic synthesis of myricetin α-triglucoside resulted in a derivative with dramatically increased water solubility, rising from 0.03 µg/mL for the parent myricetin to 511.5 mg/mL for the triglucoside derivative. nih.gov This remarkable increase in solubility was achieved while maintaining a comparable antioxidant activity to the original molecule. nih.gov

Furthermore, the development of novel formulations, such as nanofibers, has been shown to enhance the water solubility and skin penetration of myricetin. mdpi.com By incorporating myricetin into a nanofiber system with hydroxypropyl-β-cyclodextrin (HPBCD) and polyvinylpyrrolidone (B124986) (PVP), researchers were able to transform the crystalline form of myricetin into a more soluble amorphous state. mdpi.com This strategy could potentially be adapted for this compound to improve its delivery for topical applications.

These strategies, summarized in the table below, demonstrate various approaches to improving the physicochemical properties and, consequently, the potential bioactivity of this compound and related compounds.

StrategyExample CompoundKey FindingsReference
Enzymatic Glycosylation Myricetin α-triglucosideWater solubility increased from 0.03 µg/mL to 511.5 mg/mL. nih.gov
Inclusion Complexation Myricetin with HP-β-CDSolubility increased by 31.45 times. semanticscholar.orgmdpi.com
Nanofiber Formulation Myricetin with HPBCD/PVPChanged the crystalline form to a more soluble amorphous state, enhancing water solubility and skin penetration. mdpi.com

Synthesis of Acylated or Other Modified Derivatives for Research Applications

Acylation, the process of adding an acyl group, is another chemical modification strategy used to create derivatives of flavonoids for research purposes. This modification can influence the lipophilicity, stability, and biological activity of the parent compound.

Research on the acylation of myricetin has shown that acyl myricetins can be synthesized through both enzymatic and non-enzymatic esterification. researchgate.net For instance, monopropionyl- and monooctanoyl-myricetin have been synthesized, with structural analysis indicating that the hydroxyl group at the C4′ position in the B-ring is highly susceptible to acylation. researchgate.net While the radical scavenging capacity of these acylated derivatives was slightly decreased compared to the parent myricetin, they exhibited other interesting properties, such as enhanced transdermal absorption for an acyl-α-glucoside derivative of phloretin, a related compound. researchgate.net

Acetylation is another form of acylation that has been explored. The synthesis of 3,3',4',5,5',7-hexaacetate myricetin, a fully acetylated derivative of myricetin, has been reported to exhibit a greater inhibitory effect on the production of pro-inflammatory mediators compared to myricetin itself. koreascience.kr This suggests that acetylation can be a valuable tool for enhancing specific biological activities.

Furthermore, a series of myricetin derivatives have been synthesized by introducing pyrazole (B372694) and piperazine (B1678402) rings through an amide bond. nih.gov These modifications aim to combine the known biological activities of myricetin with those of the introduced heterocyclic moieties, leading to new compounds with potentially novel or enhanced pesticidal activities. nih.gov

The synthesis of these acylated and other modified derivatives provides researchers with a diverse set of tools to probe the structure-activity relationships of this compound and to develop new compounds with tailored properties for various research applications.

Derivative TypeExampleModification MethodPotential ApplicationReference
Acyl Myricetin Monopropionyl-myricetin, Monooctanoyl-myricetinEnzymatic or non-enzymatic esterificationResearch on anti-neuroexocytotic agents researchgate.net
Acetylated Myricetin 3,3',4',5,5',7-hexaacetate myricetinAcetylationEnhanced anti-inflammatory activity koreascience.kr
Heterocyclic Derivatives Myricetin-pyrazole-piperazine amidesMulti-step chemical synthesisDevelopment of novel antibacterial and antiviral agents nih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Molecular Targets and Pathways

While the biological activities of the aglycone, myricetin (B1677590), have been linked to several signaling pathways, the specific molecular interactions of Myricetin 3-O-glucoside are less understood. nih.gov Future research should prioritize the identification of its unique molecular targets. The aglycone, myricetin, is known to interact with pathways such as PI3K/Akt, MAPK, and NF-κB. nih.govnih.govmdpi.com A crucial research question is whether the glycoside form interacts with these same pathways or possesses a distinct mechanistic profile.

Investigations could focus on:

Receptor Binding Assays: Screening this compound against a panel of known cellular receptors to identify novel binding partners.

Kinase Profiling: Assessing the inhibitory or activating effects of the compound on a wide range of protein kinases, which are critical regulators of cellular signaling. Myricetin has been shown to affect various kinases, and determining the specific profile for its glucoside is essential. nih.gov

Pathway Analysis: Utilizing high-throughput screening and molecular docking studies to predict and validate interactions with key regulatory proteins. For instance, studies on myricetin have identified its potential to modulate the Nrf2-Keap1 and BMP signaling pathways, which are promising avenues to explore for the glucoside derivative. nih.govtexilajournal.comresearchgate.net

Development of Advanced Delivery Systems for Enhanced Bioavailability in Research

A significant hurdle in the preclinical study of many flavonoids, including myricetin, is their low water solubility and poor bioavailability. acs.orgnih.gov Although glycosylation can improve solubility compared to the aglycone, the bioavailability of this compound for research purposes can likely be enhanced through advanced delivery systems. nih.gov Developing such systems is paramount for achieving consistent and reproducible results in in vitro and in vivo models.

Future efforts should explore various nanoformulation strategies that have shown promise for myricetin and other flavonoids. nih.gov

Table 1: Potential Advanced Delivery Systems for this compound

Delivery System Rationale for this compound Potential Research Benefits
Liposomes Encapsulation within a lipid bilayer can improve solubility and cellular uptake. pH-sensitive liposomes have been developed for myricetin. researchgate.net Enhanced stability in culture media, improved cellular penetration, and potential for targeted delivery.
Nanoemulsions Oil-in-water emulsions can solubilize hydrophobic compounds, increasing their dispersion in aqueous research environments. pharmainfo.in Improved solubility for cell-based assays and potential for enhanced absorption in animal studies.
Polymeric Nanoparticles Biodegradable polymers like chitosan (B1678972) can encapsulate flavonoids, offering controlled release and improved stability. nih.gov Cationic polymeric nanoparticles have been explored for myricetin delivery. acs.org Sustained release for long-term cell culture experiments and protection from degradation.
Solid Lipid Nanoparticles (SLNs) Solid lipid core offers high stability and the potential for controlled drug release. This approach has been used to increase myricetin solubility. acs.org Increased compound stability during storage and in experimental conditions.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the application of "omics" technologies is indispensable. frontiersin.org These approaches can provide an unbiased, system-wide perspective on the cellular responses to the compound, moving beyond single-target analysis. nih.gov Integrating multi-omics data can help elucidate complex biological networks affected by this compound. oup.com

Proteomics: Can identify changes in protein expression and post-translational modifications in cells or tissues treated with the compound. This would reveal the downstream effects of its interaction with primary targets and help map out the signaling cascades involved.

Metabolomics: Allows for the comprehensive analysis of endogenous small-molecule metabolites. nih.gov This can uncover alterations in metabolic pathways (e.g., energy metabolism, lipid metabolism) and identify biomarkers of the compound's activity.

Transcriptomics: Analysis of gene expression changes (mRNA levels) following treatment can provide insights into the upstream regulatory mechanisms, including the activation or suppression of transcription factors. nih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Research Question Expected Outcome
Transcriptomics Which genes are differentially expressed in response to this compound? Identification of gene networks and transcription factors modulated by the compound.
Proteomics How does the cellular proteome change after treatment? Revelation of altered signaling pathways and cellular processes at the protein level.
Metabolomics What is the impact on the cellular metabolome? Understanding of the compound's influence on metabolic pathways and identification of metabolic biomarkers.

In-depth Mechanistic Investigations of Observed Biological Activities

This compound is reported to possess anti-inflammatory, antimicrobial, and antioxidant activities. targetmol.commedchemexpress.com However, the precise molecular mechanisms underlying these effects are not fully elucidated. Future research must move from phenomenological observation to deep mechanistic inquiry.

Key areas for investigation include:

Antioxidant Mechanisms: Determining the balance between direct free-radical scavenging and indirect antioxidant effects, such as the activation of endogenous antioxidant systems (e.g., the Nrf2 pathway). mdpi.com While its aglycone, myricetin, is a known antioxidant, the contribution of the glucoside moiety to this activity needs clarification. nih.gov

Anti-inflammatory Pathways: Identifying the specific components of the inflammatory cascade that are modulated by this compound. This includes investigating its effects on the production of cytokines, the activity of enzymes like cyclooxygenases, and the regulation of key signaling pathways such as NF-κB. nih.gov

Enzyme Inhibition/Activation: Characterizing the direct interactions of this compound with specific enzymes. For example, myricetin is known to inhibit various enzymes, and it is crucial to determine if the glycoside form retains, loses, or has altered inhibitory activity. sysrevpharm.org

Comparative Studies with Other Flavonoid Glycosides and Aglycones

To understand the unique contribution of the chemical structure of this compound to its biological activity, comparative studies are essential. These studies should systematically evaluate its properties against its aglycone (myricetin) and other structurally related flavonoid glycosides.

Points of comparison should include:

Aglycone vs. Glycoside: Directly comparing the bioactivities of this compound and myricetin. The sugar moiety can significantly impact stability, solubility, and how the compound is metabolized and absorbed by cells, which in turn affects its biological activity. nih.govresearchgate.net

Comparison with Other Glycosides: Evaluating its effects relative to other myricetin glycosides (e.g., myricetin-3-O-rhamnoside, also known as myricitrin) and other flavonol glucosides (e.g., quercetin-3-O-glucoside). researchgate.netnih.gov This can help determine the specific roles of the aglycone structure versus the attached sugar.

Stability and Metabolism: Investigating the relative stability of these compounds during in vitro digestion models and their metabolic fate in cell culture. researchgate.net Flavonoid O-glycosides can be hydrolyzed to release the aglycone, and understanding the rate and extent of this conversion is key to interpreting bioactivity data. researchgate.net

Table 3: Framework for Comparative Flavonoid Studies

Compound Key Property to Compare Rationale
Myricetin (Aglycone) Bioavailability, cellular uptake, and specific activity. To determine the influence of the glucoside moiety on the parent compound's function. nih.gov
Myricitrin (B1677591) (Myricetin 3-O-rhamnoside) Potency and mechanism of action. To understand how a different sugar (rhamnose vs. glucose) at the same position affects activity.
Quercetin-3-O-glucoside Spectrum of biological activity. To elucidate the role of the B-ring hydroxylation pattern (pyrogallol in myricetin vs. catechol in quercetin).

Q & A

Q. What are the primary natural sources of Myricetin 3-O-glucoside, and how is it extracted for research purposes?

this compound is primarily isolated from Tibouchina paratropica using chromatographic techniques such as HPLC or column chromatography . Extraction protocols often involve solvent partitioning (e.g., ethanol or methanol) followed by purification via reverse-phase chromatography. The compound’s identity is confirmed using NMR and mass spectrometry .

Q. What biological activities have been experimentally validated for this compound?

Validated activities include:

  • Anti-leishmanial activity : Tested via in vitro assays against Leishmania species, with IC₅₀ values determined using parasite viability markers .
  • Anti-inflammatory effects : Measured through inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models and suppression of inducible nitric oxide synthase (iNOS) .
  • Antioxidant capacity : Evaluated via DPPH radical scavenging and FRAP assays, with comparisons to other flavonol derivatives like quercetin glycosides .

Q. What analytical methods are recommended for quantifying this compound in plant matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280–360 nm) is standard. For example, a validated method uses a C18 column, acetonitrile/water (acidified with 0.1% acetic acid) gradients, and external calibration with certified standards (purity ≥ 98%) . LC-MS/MS is preferred for complex matrices to distinguish isomeric flavonoids .

Advanced Research Questions

Q. How can researchers address variability in this compound content across plant cultivars?

Multivariate statistical approaches, such as principal component analysis (PCA), are effective. For example, PCA models using variables like flavonol glucoside percentages and environmental factors (e.g., harvest time, geography) can identify key drivers of variability . Standardized growth conditions and metabolomic profiling (e.g., UPLC-QToF/MS) are critical for reproducibility .

Q. What experimental designs are optimal for studying the biosynthesis of this compound?

Enzymatic assays with recombinant UDP-glycosyltransferases (UGTs) are key. For instance, in vitro reactions using UGT72AD1 and UGT72Z2 enzymes with UDP-glucose as a donor substrate can elucidate regioselective glucosylation. Product identification requires HPLC-UV-MS and comparison to synthetic standards . Transgenic plant models (e.g., Arabidopsis) with silenced or overexpressed UGTs can validate in vivo pathways .

Q. How can conflicting data on this compound’s antioxidant activity be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity) and interference from co-extracted compounds. To mitigate this:

  • Use orthogonal assays (e.g., ORAC, TEAC, and cell-based ROS detection).
  • Purify the compound to ≥ 95% purity via preparative HPLC .
  • Control for light exposure and thermal degradation during experiments, as glycosides are prone to hydrolysis .

Q. What strategies are recommended for comparative studies of this compound and its analogs?

Structure-activity relationship (SAR) studies should focus on:

  • Glycosylation position : Compare 3-O-glucoside (this compound) vs. 7-O-glucoside derivatives using enzymatic synthesis .
  • Aglycone modifications : Test methylated or acylated variants (e.g., myricetin 3,7,3'-trimethyl ether) for altered bioactivity .
  • Synergistic effects : Co-administration with other flavonoids (e.g., quercetin glycosides) in in vitro models to assess combinatorial antioxidant or anti-inflammatory effects .

Methodological Guidelines

  • Sample Preparation : Lyophilize plant material and store at −80°C to prevent glycoside degradation .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including purity verification (NMR, HRMS) and statistical analysis of biological replicates .
  • Literature Review : Prioritize studies using authenticated standards and orthogonal assays to avoid overinterpretation of single-method data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.